N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide
Description
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H21NO5/c1-15-5-6-19(26-15)13-21(12-18-4-3-11-24-18)20(22)14-25-17-9-7-16(23-2)8-10-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
MNUIGWWZULNWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under basic conditions.
Coupling with 4-methoxyphenol: The intermediate is then reacted with 4-methoxyphenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the methoxyphenoxy derivative.
Acetylation: The final step involves the acetylation of the methoxyphenoxy derivative with acetic anhydride or acetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan and methoxyphenoxy groups could play a crucial role in binding to these targets and influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamides
Structural Analogues with Furan and Phenoxy Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Heterocyclic Acetamides with Triazole/Isoxazole Moieties
Table 2: Comparison with Triazole/Isoxazole Derivatives
Key Observations :
Nitro-Substituted Acetamides and Toxicity Considerations
Table 3: Toxicity Comparison with Nitrofuran Derivatives
Key Observations :
- Nitro groups in compounds like NFTA are strongly linked to carcinogenicity via DNA adduct formation. The absence of nitro substituents in the target compound suggests a safer toxicity profile.
- Methoxy and furan groups are less likely to generate reactive metabolites, reducing genotoxic risks.
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide, a compound with the molecular formula C20H21NO5, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including furan and methoxy phenyl moieties. Its structural composition is crucial for its interaction with biological targets. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO5 |
| Molecular Weight | 357.39 g/mol |
| LogP | 3.12 |
| Solubility | Moderate in water |
Pharmacological Activity
Research indicates that compounds with similar acetamide scaffolds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. In vitro assays have demonstrated moderate activity against gram-positive bacteria, which is consistent with findings for other acetamide derivatives that show enhanced efficacy with specific substitutions in their structure .
2. Anticancer Potential
The anticancer activity of related compounds has been noted in several studies. For instance, acetamides have been investigated for their ability to induce apoptosis in cancer cells. The presence of the furan moiety is hypothesized to enhance the cytotoxic effects by interacting with cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the acetamide backbone significantly influence biological activity. Compounds with bulky lipophilic groups tend to show improved activity profiles. The following observations have been made:
- Substituent Effects : Electron-withdrawing groups at the para position on the aromatic ring increase potency against bacterial strains.
- Furan Influence : The furan rings contribute to enhanced lipophilicity, facilitating better membrane penetration and bioavailability .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on Acetamides : A recent study highlighted the antimicrobial efficacy of acetamides against resistant bacterial strains, suggesting that structural modifications can lead to significant improvements in activity .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that certain acetamide derivatives could inhibit cell proliferation effectively, indicating potential as therapeutic agents .
- Toxicological Assessment : Toxicological evaluations indicate that while some derivatives exhibit promising biological activity, they also necessitate careful assessment of hepatotoxicity and other adverse effects associated with high doses .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide?
Methodological Answer:
The synthesis of structurally related acetamide derivatives typically involves a two-step process:
Chloroacetylation : Reacting the amine-containing furan derivatives (e.g., furfurylamine analogs) with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form chloroacetamide intermediates .
Etherification : Substituting the chloro group with a phenoxy moiety (e.g., 4-methoxyphenolate) via nucleophilic aromatic substitution. This step requires a polar aprotic solvent like DMF and controlled stirring at room temperature, monitored by TLC for reaction completion .
Key Considerations :
- Use inert atmospheres to prevent oxidation of furan rings.
- Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate products with >95% purity .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
A combination of spectroscopic methods is essential:
- ¹H NMR : Look for characteristic signals:
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1667 cm⁻¹ and N–H bending at ~3468 cm⁻¹ .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 430.2 for analogs) and fragmentation patterns consistent with furan and methoxyphenoxy groups .
Basic: What purification strategies are effective for removing byproducts in the final synthesis step?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity solids. This method is effective for removing unreacted phenolate or chloroacetylated byproducts .
- Column Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) to separate structurally similar impurities. Monitor fractions by TLC (Rf ~0.5 for target compound) .
- Wash Steps : Post-synthesis, wash crude products with cold water to remove DMF and inorganic salts .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally analogous compounds?
Methodological Answer:
Discrepancies in NMR or IR data often arise from:
- Tautomerism : For example, enol-keto tautomerism in acetamide derivatives can shift NH or carbonyl signals. Use variable-temperature NMR to stabilize tautomeric forms .
- Steric Effects : Bulky substituents (e.g., 5-methylfuran) may cause unexpected splitting in ¹H NMR. Compare experimental data with DFT-calculated chemical shifts for validation .
- Crystallographic Validation : Resolve ambiguities via X-ray crystallography. For example, used this to confirm hydrogen bonding (C–H⋯O interactions) and nitro group planarity in related acetamides .
Advanced: What strategies mitigate steric hindrance during etherification of the chloroacetamide intermediate?
Methodological Answer:
Steric hindrance from furan methyl groups can reduce reaction efficiency. Mitigate this by:
- Activating Groups : Introduce electron-withdrawing groups (e.g., nitro) on the phenoxy ring to enhance electrophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using controlled microwave irradiation (e.g., 100°C, 30 min) to overcome kinetic barriers .
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate nucleophilic substitution in biphasic solvent systems .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
While direct evidence is limited for this compound, analogous studies suggest:
- Docking Studies : Use AutoDock Vina to model interactions with targets like PPAR-γ (for hypoglycemic activity) or cyclooxygenase (anti-inflammatory potential). Focus on hydrogen bonding with furan oxygen and methoxyphenoxy groups .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with activity data from related acetamides to predict IC₅₀ values .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key binding residues .
Table 1: Key Characterization Data for Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
